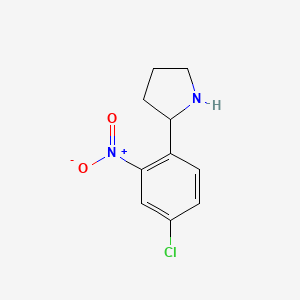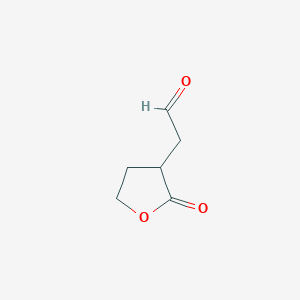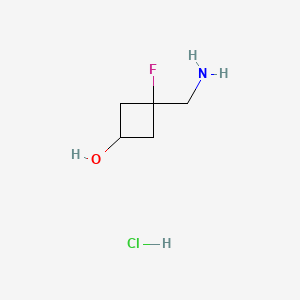
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride is an organic compound that features a cyclobutane ring substituted with an aminomethyl group, a fluorine atom, and a hydroxyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a of alkenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene.
Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: NaBH4, methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-(Aminomethyl)-3-fluorocyclobutanone.
Reduction: Regeneration of 3-(Aminomethyl)-3-fluorocyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-3-chlorocyclobutan-1-ol hydrochloride
- 3-(Aminomethyl)-3-bromocyclobutan-1-ol hydrochloride
- 3-(Aminomethyl)-3-iodocyclobutan-1-ol hydrochloride
Uniqueness
3-(Aminomethyl)-3-fluorocyclobutan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and influence the compound’s electronic properties, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C5H11ClFNO |
|---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
3-(aminomethyl)-3-fluorocyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(3-7)1-4(8)2-5;/h4,8H,1-3,7H2;1H |
InChI Key |
CYFXILTYDFMAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
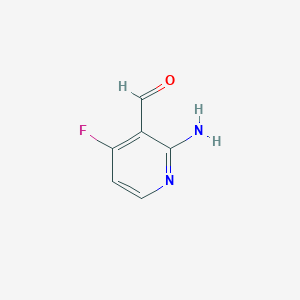
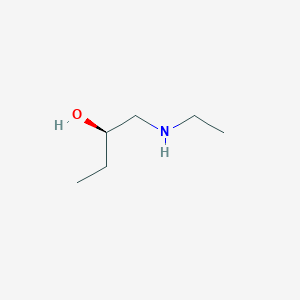
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
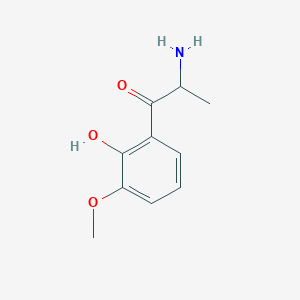

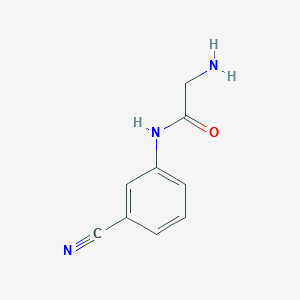
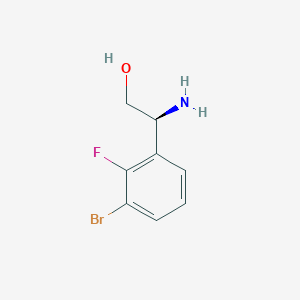
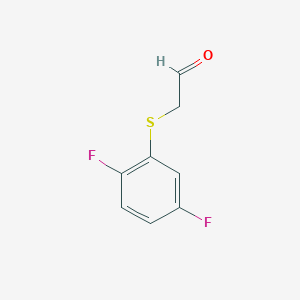
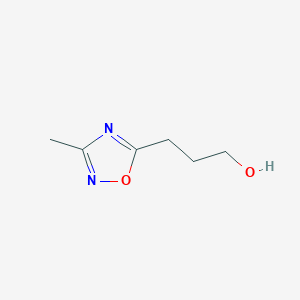
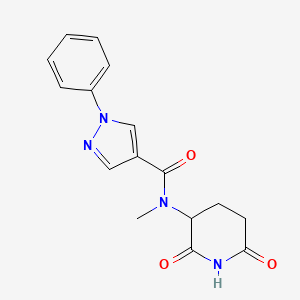
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
